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Introduction and Rationale

Biological significance and therapeutic targeting represent crucial aspects of modern oncological
treatment, particularly for tyrosine kinase inhibition in cancers such as chronic myeloid leukemia and
gastrointestinal stromal tumors. Imatinib mesylate (IM), a selective tyrosine kinase receptor inhibitor, has
established efficacy against these malignancies but faces limitations including minimal therapeutic activity
as a second-line treatment for certain metastatic cancers and solid tumors, potentially due to low drug
concentration at target sites [1]. These limitations have prompted the development of advanced drug
delivery systems, with nanoliposomes emerging as promising vehicles due to their biocompatible nature,

biodegradability, and nontoxic profile [1].

Nanoliposomes are defined as bilayer phospholipid vesicles with nanometric size ranges (typically 20-100
nm for small liposomes and >100 nm for large liposomes) that maintain their dimensions during storage and
application [2]. Their amphiphilic character enables simultaneous encapsulation of both hydrophilic and
hydrophobic compounds, providing exceptional versatility for drug delivery applications [2]. The enhanced
permeability and retention (EPR) effect allows passive targeting of nanoliposomes to tumor tissues, while

surface modifications enable active targeting strategies [1]. The characterization of these sophisticated
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delivery systems requires comprehensive analytical approaches to ensure optimal performance, stability,

and therapeutic efficacy [3].

Formulation Composition and Optimization

Quantitative Composition Overview

The development of imatinib mesylate loaded nanoliposomes requires precise optimization of formulation
components, as detailed in Table 1. These components collectively determine the structural integrity, drug
encapsulation efficiency, and biological behavior of the resulting nanoliposomal system [1]. The lipid
composition forms the fundamental architecture of the nanoliposomes, while processing parameters

significantly influence the final characteristics of the formulation.

Table 1: Composition of Imatinib Mesylate L.oaded Nanoliposomes

Concentration

Component Category Specific Components Functional Role
Range
Lipid Components Phosphatidylcholine 125-200 mg Primary bilayer-forming
lipid
Cholesterol 45 mg Membrane stability and

fluidity regulation

Active Pharmaceutical Imatinib Mesylate 100 mg Tyrosine kinase inhibitor

Ingredient therapeutic agent

Solvent System Cyclohexane 20 mL Lipid phase solvent
Distilled Water (W1) 10 mL Primary aqueous phase

for drug dissolution

Phosphate Buffer (W2, 10 mL Secondary aqueous
pH 7.4) phase
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. Concentration .
Component Category Specific Components - Functional Role
ange

Stabilizing Agents Tween 80 Quantity sufficient  Surface stabilization and
emulsion formation

Coating Material Chitosan (0.2% wi/v) Variable Surface modification for
enhanced stability

Experimental Variables and Their Impact

The optimization of imatinib mesylate nanoliposomes using Box-Behnken design has identified critical
process parameters that significantly influence the critical quality attributes of the final formulation [1]. The
phosphatidylcholine concentration (125-200 mg) directly affects membrane rigidity and drug
encapsulation efficiency, with higher concentrations generally promoting improved drug loading. The
homogenization speed (8,000-16,000 rpm) primarily controls the initial emulsion formation and subsequent
particle size distribution, while sonication time (3-7 minutes with 10-second on/off cycles) further refines

the nanoliposome dimensions and size uniformity [1].

The two-step emulsification approach represents a critical methodological advancement in nanoliposome
preparation, combining high-speed homogenization with controlled sonication to achieve
thermodynamically stable bilayer vesicles [1]. This method capitalizes on the cumulative advantage of
sonication energy to facilitate lipid molecule organization during bilayer vesicle formation while
simultaneously reducing the number of bilayers and consequent vesicle size [1]. The temperature
maintenance at 25°C throughout the process ensures optimal lipid assembly without compromising

temperature-sensitive components.

Comprehensive Physicochemical Characterization

Structural and Morphological Characterization
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The structural integrity and morphological properties of imatinib mesylate loaded nanoliposomes
require multidimensional characterization approaches. Transmission Electron Microscopy (TEM) analyses
have confirmed the spherical shape and bilayer structure of these nanovesicles, with well-defined
boundaries and uniform appearance [1]. Atomic Force Microscopy (AFM) has been employed to evaluate
surface topography and nanoparticle morphology, particularly in graphene quantum dot decorated
systems, demonstrating that imatinib incorporation does not adversely affect nanoparticle morphology or

properties [4].

Solution X-ray scattering techniques, including Small-Angle X-ray Scattering (SAXS), provide detailed
information about the liposomal membrane thickness, internal structure, and supramolecular
organization [3]. These analyses have revealed that remote loading and encapsulation of drugs via
transmembrane ammonium sulfate gradient does not significantly alter the thickness of the liposomal
membrane, which is primarily determined by the phosphatidylcholine lipid composition [3]. The grafted
polymer layers (such as PEG or chitosan) can be characterized using these techniques to evaluate their

conformation and density at the nanoliposome surface [3].

Quantitative Physicochemical Profiling

The critical quality attributes of imatinib mesylate nanoliposomes must be thoroughly evaluated to ensure

consistent performance and therapeutic efficacy, as summarized in Table 2.

Table 2: Physicochemical Characterization Parameters of Imatinib Mesylate Nanoliposomes

Parameter Analytical Technique Results Range Influence Factors

Particle Size Dynamic Light Scattering 211 nmto 623.3 nm Homogenization speed,
sonication time, lipid
concentration

Polydispersity Dynamic Light Scattering 0.005t0 0.7 Emulsification efficiency,

Index (PDI) sonication parameters

Zeta Potential Electrophoretic Light -27.6 mV t0 -9.2 mV Surface composition,
Scattering (uncoated); +27.5 mV coating materials

(chitosan-coated)
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Parameter Analytical Technique Results Range Influence Factors

Encapsulation Ultracentrifugation/HPLC 76.49% (uncoated); Lipid-drug ratio, loading

Efficiency 85.4% (chitosan- method, process

coated) parameters

Loading Ultracentrifugation/HPLC Variable based on Initial drug loading,

Capacity formulation internal volume, bilayer
partitioning

In-vitro Drug Dialysis membrane 84.67% in 0.1N HCI Membrane composition,

Release (24h) method drug solubility, release
medium

The particle size distribution and polydispersity index serve as critical indicators of formulation quality
and reproducibility, with lower PDI values (approaching 0.005) reflecting highly monodisperse systems [1].
The zeta potential values provide insight into surface charge characteristics and potential stability, with
highly positive or negative values (generally > +25 mV) indicating favorable electrostatic stabilization
against aggregation [1]. The encapsulation efficiency demonstrates remarkable improvement with chitosan
coating (from 76.49% to 85.4%), highlighting the importance of surface modification strategies for

optimizing drug loading [1].
In Vitro and Biological Evaluation

Drug Release Profiling and Kinetic Analysis

The release kinetics of imatinib mesylate from nanoliposomal systems represents a critical determinant of
therapeutic performance. In vitro drug release studies conducted using dialysis membrane methods
demonstrated that optimized nanoliposomal formulations released 84.67% of the loaded drug over 24 hours
in 0.1N HCI medium [1]. The release profile typically exhibits a biphasic pattern, characterized by an initial
burst release phase followed by sustained, controlled release extending over prolonged periods. This release
behavior is advantageous for maintaining therapeutic drug concentrations at the target site while minimizing

systemic exposure and potential side effects.
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The drug release mechanism from nanoliposomal systems is influenced by multiple factors, including
membrane composition, drug partitioning behavior, environmental pH, and diffusion pathways.
Studies of similar nanoliposomal systems have revealed that the grafted PEG layer can decrease below its
theoretical thickness as a result of the high internal osmotic pressure generated by remotely loaded drugs [3].
This structural modification can subsequently influence drug release rates and must be carefully
characterized during formulation development. The internal environment of the liposome, including the
physical state of the encapsulated drug, significantly impacts release kinetics, with crystalline or precipitated

drug forms typically exhibiting slower release rates [3].

Cytotoxicity and Cellular Interaction Assessment

The therapeutic efficacy of imatinib mesylate nanoliposomes has been evaluated through comprehensive
cytotoxicity assessments using relevant cancer cell lines. Studies conducted on A549 lung cancer cell lines
demonstrated an IC50 value of 7.98 pM for optimized nanoliposomal formulations (NLP-H8) [1]. This
represents enhanced cytotoxicity compared to free drug administration in certain contexts, potentially

attributable to improved cellular internalization and intracellular drug delivery.

The cellular internalization mechanisms of nanoliposomal systems involve multiple pathways, including
clathrin-mediated endocytosis, caveolae-dependent uptake, and macropinocytosis. Research on
graphene quantum dots decorated with imatinib has confirmed that these nanoplatforms can be efficiently
internalized by cancer cells, subsequently inducing apoptosis through targeted pathways [4]. Similar
internalization behavior has been observed for nanoliposomal systems, with surface modifications
significantly influencing cellular uptake efficiency and intracellular trafficking. The induction of apoptosis
represents a primary mechanism of action for imatinib-loaded nanocarriers, with demonstrated efficacy in

both suspension (leukemia) cells and adherent cancer cells [4].

Advanced Characterization Techniques

Specialized Analytical Approaches
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The comprehensive characterization of imatinib mesylate nanoliposomes necessitates the implementation of
specialized analytical techniques to evaluate critical quality attributes beyond basic physicochemical
parameters. Fluorescence polarization methods provide valuable insights into the membrane fluidity and
structural dynamics of lipid bilayers, enabling quantification of fluidity parameters in different lipid
regions [3]. These analyses have revealed that the hydrocarbon layer within liposomes exhibits dynamic

behavior influenced by composition, temperature, and incorporated drugs.

Solution X-ray scattering techniques offer detailed structural information about liposomal systems,
particularly for complex formulations containing multiple therapeutic agents [3]. These analyses can detect
structural transitions and phase behavior within the liposomal membrane and aqueous interior, providing
critical information about drug localization and physical state. For imatinib-loaded systems, X-ray scattering
has demonstrated that remote loading via transmembrane ammonium sulfate gradient produces distinctive
structural patterns that influence drug retention and release characteristics [3]. Additionally, molecular level
characterization using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) confirms the

absence of incompatibilities between formulation components and verifies successful drug loading [5].

Stability and Performance Evaluation

The long-term stability of imatinib mesylate nanoliposomes represents a critical aspect of product
development and clinical translation. Comprehensive stability assessments must evaluate physical stability
(including particle size distribution, zeta potential, and sedimentation behavior), chemical stability
(including drug degradation and lipid peroxidation), and performance stability (including drug retention
and release characteristics). The incorporation of surface modifying agents such as chitosan has
demonstrated significant improvements in stability parameters, with chitosan-coated nanoliposomes

maintaining improved encapsulation efficiency and reduced drug leakage during storage [1].

The in vivo performance of nanoliposomal systems can be predicted through sophisticated in vitro models
that simulate biological environments. Drug release kinetics under physiologically relevant conditions
provide critical insights into expected in vivo behavior, while serum stability assays evaluate nanoliposome
integrity in the presence of blood components [3]. The state of encapsulated drug within the liposomal
interior significantly influences both stability and drug release patterns, with precipitated or crystalline drug

forms typically exhibiting enhanced stability and modified release profiles compared to solubilized drug [3].
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Experimental Protocols

Nanoliposome Preparation Protocol

The following detailed protocol describes the preparation of imatinib mesylate loaded nanoliposomes using

the two-step emulsification method [1]:

e Step 1: Lipid Phase Preparation Dissolve phosphatidylcholine (125-200 mg) and cholesterol (45
mg) in 20 mL of cyclohexane using gentle heating (40°C) if necessary to ensure complete dissolution.

Filter the lipid solution through a 0.45 pm membrane to remove any particulate matter.

e Step 2: Aqueous Phase Preparation Dissolve imatinib mesylate (100 mg) in 10 mL of distilled
water (W1) with gentle stirring. For poorly soluble drugs, minimal heating (<40°C) may be applied to

facilitate dissolution.

e Step 3: Primary Emulsion Formation Combine the lipid phase (20 mL) and aqueous phase (10 mL)
in a 50 mL beaker. Emulsify using a high-speed homogenizer (IKA T-25 ULTRA-TURRAX digital or
equivalent) at 8,000-16,000 rpm for 1 minute to form a W1/O primary emulsion. Maintain temperature

at 25°C throughout the process.

e Step 4: Sonication Transfer the primary emulsion to a sonication vessel. Sonicate using a probe-type
sonicator (Sonics Vibra Cell or equivalent) for 3-7 minutes using 10-second ON and 10-second OFF

cycles to prevent phase separation. Maintain temperature at 25°C using an ice bath if necessary.

e Step 5: Secondary Emulsion Formation Combine the primary nanoemulsion with an aqueous phase
(W2) containing 10 mL phosphate buffer (pH 7.4) and Tween 80. Emulsify at 18,000 rpm for 30

seconds to form nanoliposomes.

e Step 6: Purification Purify the resulting nanoliposomes using dialysis, gel filtration, or centrifugation

to remove unencapsulated drug and organic solvent.

e Step 7: Surface Modification (Optional) For chitosan-coated nanoliposomes, incubate with 0.2%

w/v chitosan solution under gentle stirring for 60 minutes.
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Nanoliposome Preparation Workflow
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Characterization Protocol

A comprehensive characterization protocol for imatinib mesylate loaded nanoliposomes includes the

following critical analyses:

Particle Size and Polydispersity Index Dilute the nanoliposome formulation appropriately with
filtered distilled water or buffer. Measure particle size, size distribution, and PDI using dynamic light
scattering at a fixed angle of 90° and temperature of 25°C. Perform measurements in triplicate to

ensure reproducibility.

Zeta Potential Analysis Dilute samples with 1 mM NaCl solution to maintain consistent ionic
strength. Measure zeta potential using electrophoretic light scattering with laser Doppler velocimetry.

Perform measurements in triplicate and report mean values with standard deviation.

Encapsulation Efficiency and Loading Capacity Separate unencapsulated drug using
ultracentrifugation at 100,000 x g for 60 minutes at 4°C. Collect the supernatant and analyze drug
content using validated HPLC or UV-Vis spectroscopic methods. Calculate encapsulation efficiency
using the formula: EE% = (Total drug - Free drug) / Total drug x 100 Calculate loading capacity using:
LC% = (Weight of encapsulated drug) / (Total weight of lipids) x 100

Morphological Characterization For TEM analysis, place a drop of diluted nanoliposome suspension
on a carbon-coated copper grid, stain with 2% phosphotungstic acid solution, and air dry before

visualization under transmission electron microscope.

In Vitro Drug Release Studies Place nanoliposome formulation in a dialysis membrane bag
(molecular weight cutoff 12-14 kDa). Immerse in release medium (0.1N HCI or phosphate buffer pH
7.4) maintained at 37°C with constant stirring. Withdraw samples at predetermined time intervals and
replace with fresh medium to maintain sink conditions. Analyze drug content using appropriate

analytical methods.
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Characterization Workflow

Conclusion

The comprehensive characterization of imatinib mesylate loaded nanoliposomes requires a systematic,
multi-parametric approach that evaluates physicochemical properties, structural features, and performance
characteristics. The application of quality by design principles through experimental design methodologies
enables efficient optimization of critical process parameters and material attributes. The protocols outlined in
this document provide researchers with standardized methods for preparing, optimizing, and characterizing
nanoliposomal formulations of imatinib mesylate, facilitating the development of safe, effective, and
reproducible drug products for oncological applications. Future directions in this field include the
development of more sophisticated co-delivery systems, targeted formulations with surface ligands, and

stimulus-responsive nanoliposomes that release their payload in response to specific biological triggers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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